molecular formula C10H13Cl2N3O2 B14902603 n-Butyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide

n-Butyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide

Cat. No.: B14902603
M. Wt: 278.13 g/mol
InChI Key: LRUAONGUZQWNRM-UHFFFAOYSA-N
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Description

n-Butyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide is a synthetic organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound is characterized by the presence of butyl, dichloro, and oxopyridazinyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Butyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazine ring is formed through cyclization reactions.

    Acylation: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

n-Butyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It may be used in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of n-Butyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-Dichloro-6-oxopyridazin-1(6h)-yl)acetamide: Lacks the butyl group, which may affect its chemical and biological properties.

    n-Butyl-2-(6-oxopyridazin-1(6h)-yl)acetamide: Lacks the chlorine atoms, which may influence its reactivity and activity.

    n-Butyl-2-(4,5-dichloropyridazin-1(6h)-yl)acetamide: Lacks the oxo group, potentially altering its chemical behavior.

Uniqueness

n-Butyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide is unique due to the combination of butyl, dichloro, and oxopyridazinyl groups. This specific arrangement of functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.

Conclusion

This compound is a compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development. For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C10H13Cl2N3O2

Molecular Weight

278.13 g/mol

IUPAC Name

N-butyl-2-(4,5-dichloro-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C10H13Cl2N3O2/c1-2-3-4-13-8(16)6-15-10(17)9(12)7(11)5-14-15/h5H,2-4,6H2,1H3,(H,13,16)

InChI Key

LRUAONGUZQWNRM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CN1C(=O)C(=C(C=N1)Cl)Cl

Origin of Product

United States

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